Methyl 5-chloro-1H-indole-6-carboxylate

Thermal stability Distillation purification Reaction solvent selection

Researchers substituting halogenated indole-6-carboxylate analogs risk failed syntheses from unaccounted LogP (2.60 vs. 1.95), boiling point (365.6°C vs. 331.7°C), and nucleophilicity differences that preclude generic interchange. • Distinct 5-Cl substitution enables cross-coupling diversification absent in unsubstituted analogs • Direct methyl ester precursor for 5-chloroindole-6-carboxamide libraries (Nurr1 ligands, p38 kinase inhibitors) • LogP 2.60 supports BBB penetration; complies with Lipinski Rule of Five

Molecular Formula C10H8ClNO2
Molecular Weight 209.629
CAS No. 1245643-61-1
Cat. No. B567917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-chloro-1H-indole-6-carboxylate
CAS1245643-61-1
Molecular FormulaC10H8ClNO2
Molecular Weight209.629
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2C=CNC2=C1)Cl
InChIInChI=1S/C10H8ClNO2/c1-14-10(13)7-5-9-6(2-3-12-9)4-8(7)11/h2-5,12H,1H3
InChIKeyOXHPSEFJDMSMRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical and Reactivity Profile


Methyl 5-chloro-1H-indole-6-carboxylate (CAS 1245643-61-1) is a halogenated indole-6-carboxylate ester with molecular formula C₁₀H₈ClNO₂ and average mass 209.63 Da . The compound features a chlorine substituent at the indole 5-position and a methyl ester at the 6-position, yielding a predicted LogP of 2.60, density of 1.4±0.1 g/cm³, and boiling point of 365.6±22.0 °C at 760 mmHg . Commercially available at ≥97% purity from multiple suppliers, it is catalogued as a building block for medicinal chemistry and organic synthesis . The 5-chloro-6-carboxylate substitution pattern distinguishes it from unsubstituted, 5-bromo, 5-fluoro, and 4-chloro positional isomer analogs in ways that are quantifiable and consequential for procurement decisions.

Why Generic Substitution Fails


Indole-6-carboxylate esters with differing halogen substitution or positional isomerism exhibit measurably divergent physicochemical and reactivity profiles that preclude generic interchange. The 5-chloro substituent imparts a distinct electronic environment: Mayr nucleophilicity parameters for the parent 5-chloroindole core (N = 4.42, sN = 1.10 in MeCN) differ from 5-bromoindole (N = 4.38) [1], directly affecting reactivity in electrophilic coupling reactions. The 5-chloro-6-carboxylate methyl ester displays a LogP of 2.60, compared to 1.95 for the unsubstituted methyl indole-6-carboxylate and 2.56 for the 5-bromo analog , altering lipophilicity-dependent properties such as membrane permeability and chromatographic behavior. Boiling point (365.6 °C) and density (1.4 g/cm³) likewise differ substantially from the unsubstituted analog (331.7 °C; 1.253 g/cm³) and the 5-fluoro variant (347.3 °C; 1.3 g/cm³) . These quantitative differences mean that substituting one analog for another without re-optimizing reaction conditions, purification protocols, or biological assay parameters can lead to failed syntheses, irreproducible data, or misattributed structure-activity relationships.

Quantitative Differentiation Evidence


Boiling Point Elevation vs. Unsubstituted Analog

Methyl 5-chloro-1H-indole-6-carboxylate exhibits a predicted boiling point of 365.6±22.0 °C at 760 mmHg , which is 33.9 °C higher than the unsubstituted methyl 1H-indole-6-carboxylate (331.7±15.0 °C) and 18.3 °C higher than the 5-fluoro analog (347.3±27.0 °C) . It is 13.2 °C lower than the 5-bromo analog (378.8±22.0 °C) and 6.6 °C lower than the 4-chloro positional isomer (372.2±22.0 °C) . The free acid (5-chloro-1H-indole-6-carboxylic acid) boils at only 212.5±13.0 °C , underscoring the ester's advantage for higher-temperature processes.

Thermal stability Distillation purification Reaction solvent selection

LogP and Membrane Permeability Optimization

The ACD/LogP of methyl 5-chloro-1H-indole-6-carboxylate is 2.60 . This is 0.65 log units higher than the unsubstituted methyl indole-6-carboxylate (LogP 1.95) , 0.04 log units higher than the 5-bromo analog (LogP 2.56) , and 0.27 log units higher than the corresponding free acid, 5-chloro-1H-indole-6-carboxylic acid (LogP 2.33) [1]. The incremental LogP increase from chloro substitution enhances predicted membrane permeability relative to the unsubstituted scaffold while avoiding the excessive lipophilicity and higher molecular weight (254.08 Da) of the 5-bromo analog, which may increase promiscuous binding risk.

Lipophilicity Drug-likeness ADME prediction Chromatographic retention

Nucleophilicity Comparison with 5-Bromoindole

The Mayr nucleophilicity parameter N for the core 5-chloroindole scaffold in acetonitrile is 4.42 (sN = 1.10), compared to N = 4.38 for 5-bromoindole under identical conditions [1]. Both parameters were determined from the kinetics of reactions with 4,6-dinitrobenzofuroxane (E = -5.06) as the reference electrophile, as reported in the systematic study of indole nucleophilic reactivities [1]. The ΔN of 0.04, though small, corresponds to a measurable rate difference governed by the linear free-energy relationship log k(20 °C) = sN(N + E) and reflects the differential electron-withdrawing effect of chlorine versus bromine at the 5-position.

Nucleophilicity Reactivity parameter Electrophilic aromatic substitution Cross-coupling

Density Differentiation for Handling

Methyl 5-chloro-1H-indole-6-carboxylate has a predicted density of 1.4±0.1 g/cm³ , compared to 1.253±0.06 g/cm³ for the unsubstituted methyl indole-6-carboxylate and 1.6±0.1 g/cm³ for the 5-bromo analog . The 5-fluoro analog has a predicted density of 1.3±0.1 g/cm³ , and the 4-chloro positional isomer 1.381±0.06 g/cm³ . The free acid (5-chloro-1H-indole-6-carboxylic acid) is substantially less dense at 1.0±0.1 g/cm³ .

Density Formulation Material handling Crystallization

Enthalpy of Vaporization and Distillation

The predicted enthalpy of vaporization for methyl 5-chloro-1H-indole-6-carboxylate is 61.2±3.0 kJ/mol , compared to 57.4±3.0 kJ/mol for unsubstituted methyl indole-6-carboxylate and 59.2±3.0 kJ/mol for the 5-fluoro analog . This +3.8 kJ/mol difference versus the unsubstituted analog and +2.0 kJ/mol versus the 5-fluoro analog reflects the additional intermolecular forces conferred by the chlorine atom, which increases the energy required for phase transition from liquid to gas.

Enthalpy of vaporization Distillation process design Thermodynamic property

MIF Tautomerase Inhibition Baseline

Methyl 5-chloro-1H-indole-6-carboxylate (CHEMBL1927060) was tested against human cloned macrophage migration inhibitory factor (MIF) tautomerase activity expressed in Escherichia coli, yielding an IC50 of 2.52×10⁴ nM (25.2 µM) [1]. An independent annotation noted that an IC50 of approximately 28 µM renders this compound neither potent nor selective for MIF [2]. No direct head-to-head MIF inhibition data for the unsubstituted, 5-bromo, 5-fluoro, or 4-chloro methyl indole-6-carboxylate analogs were identified in the same assay system, precluding quantitative potency ranking.

MIF tautomerase Enzyme inhibition Baseline activity Scaffold optimization

Application Scenarios


Nurr1 Agonist and Kinase Inhibitor Intermediate

The compound serves as the direct methyl ester precursor for generating 5-chloroindole-6-carboxamide derivatives via amide coupling with various amines using standard coupling agents (e.g., EDC·HCl) . This scaffold has yielded high-affinity Nurr1 ligands with Kd values of 0.08–0.12 µM, as demonstrated in a systematic SAR exploration of 5-chloroindole-6-carboxamide DHI mimetics [1]. The methyl ester's LogP of 2.60 and intermediate boiling point support chromatographic purification of ester intermediates prior to amidation. The 5-chloro substituent also serves as a synthetic handle for subsequent cross-coupling diversification, a capability absent in the unsubstituted analog.

p38 Kinase Inhibitor Scaffold Development

5-Carboxy-6-chloroindole, the free acid analog directly accessible from methyl 5-chloro-1H-indole-6-carboxylate via ester hydrolysis, has been documented as a precursor for p38 kinase inhibitors, prepared via the Japp-Klingemann synthetic approach with structures confirmed by X-ray crystallography [2]. The methyl ester form offers advantages over the free acid in terms of solubility in organic solvents (supported by LogP 2.60 vs. 2.33 for the free acid) and compatibility with anhydrous reaction conditions, making it the preferred storage and handling form for synthetic operations.

High-Temperature Synthetic Compatibility

With a boiling point of 365.6 °C—substantially higher than the unsubstituted analog (331.7 °C) and the free acid (212.5 °C)—and an enthalpy of vaporization of 61.2 kJ/mol , this compound is the rational procurement choice when a synthetic route demands sustained heating at elevated temperatures (e.g., 150–200 °C range) without compound loss through evaporation. The 5-bromo analog, while having an even higher boiling point (378.8 °C), carries a molecular weight penalty (254.08 vs. 209.63 Da) that may complicate downstream transformations and characterization.

CNS-Penetrant Lead Optimization Building Block

The LogP of 2.60 positions methyl 5-chloro-1H-indole-6-carboxylate-derived compounds favorably for blood-brain barrier penetration (optimal CNS LogP range typically 1–4), with a measurable advantage over the more polar unsubstituted scaffold (LogP 1.95) that may limit CNS exposure . The chloro substituent's intermediate lipophilicity and hydrogen bond acceptor count (3) also comply with Lipinski's Rule of Five, as confirmed by computational profiling (Lipinski Rule of Five: true) [3], supporting its use in CNS-targeted library synthesis without the molecular weight inflation associated with the 5-bromo analog.

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